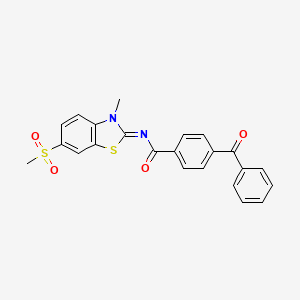![molecular formula C12H18N4O2 B2714880 1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide CAS No. 2198736-39-7](/img/structure/B2714880.png)
1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly referred to as EPEPC and has gained significant attention in the scientific community due to its potential applications in research. The purpose of
作用機序
The mechanism of action of EPEPC is not fully understood. However, it has been suggested that EPEPC may inhibit the activity of COX-2 and LOX by binding to the active site of these enzymes. This binding may prevent the formation of prostaglandins and leukotrienes, which are mediators of inflammation. EPEPC may also inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPEPC has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. EPEPC has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, EPEPC has been found to reduce fever and pain in animal models.
実験室実験の利点と制限
One of the advantages of using EPEPC in lab experiments is its ability to inhibit the activity of COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This selectivity may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using EPEPC in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of EPEPC. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route of EPEPC in animal models and humans.
合成法
The synthesis of EPEPC involves the reaction of ethyl 3-methyl-1H-pyrazole-4-carboxylate with prop-2-enoyl chloride in the presence of triethylamine. The resulting product is then treated with ethylenediamine to form EPEPC. This synthesis method has been reported in several scientific articles and has been found to be a reliable and efficient method for producing EPEPC.
科学的研究の応用
EPEPC has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antinociceptive, and antipyretic properties. EPEPC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, EPEPC has been found to have neuroprotective properties and may have potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
1-ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-11(17)13-6-7-14-12(18)10-8-16(5-2)15-9(10)3/h4,8H,1,5-7H2,2-3H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDOLCZQDSAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)
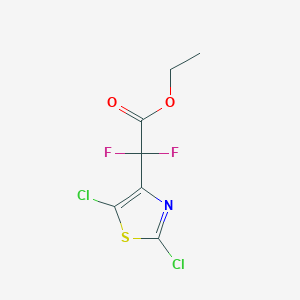
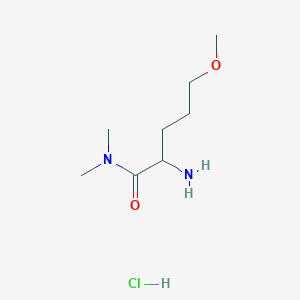
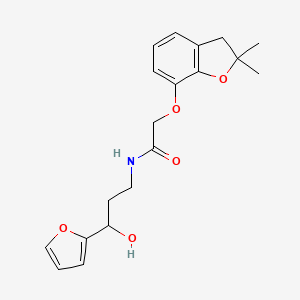
![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)


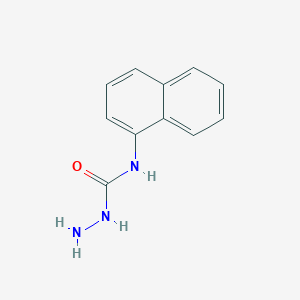
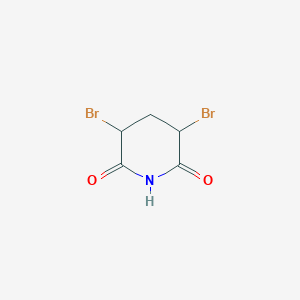
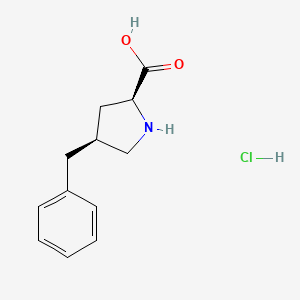
![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)

